2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
Description
Chemical Structure and Synthesis The compound 2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one (hereafter referred to as Compound 4e) is a kojic acid derivative synthesized via condensation reactions involving pyridin-2-ylamino and substituted phenyl groups. Its molecular formula is C₁₈H₁₅ClN₂O₄, with a molecular weight of 358.78 g/mol. The synthesis involves coupling 3-chlorophenyl and pyridin-2-ylamino moieties to the kojic acid core, yielding a white crystalline powder with a melting point of 187–189°C and an Rf value of 0.32 (TLC, silica gel).
Properties
Molecular Formula |
C18H15ClN2O4 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)-(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C18H15ClN2O4/c19-12-5-3-4-11(8-12)16(21-15-6-1-2-7-20-15)18-17(24)14(23)9-13(10-22)25-18/h1-9,16,22,24H,10H2,(H,20,21) |
InChI Key |
FKTCXJWZZOIZTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC(=CC=C2)Cl)C3=C(C(=O)C=C(O3)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes and ketones.
Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the pyran ring, which can be achieved through reactions with formaldehyde or other suitable reagents.
Attachment of the Chlorophenyl and Pyridine Groups: The chlorophenyl and pyridine groups are introduced through nucleophilic substitution reactions, where the appropriate chlorophenyl and pyridine derivatives are reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Industrial Processes: The compound’s reactivity can be harnessed in various industrial applications, such as the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target, but it often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The kojic acid derivatives discussed here share the core structure 3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one but differ in substituents at the 2-position. Key variations include halogenated phenyl, nitro-phenyl, and methoxy-phenyl groups.
Table 1: Physicochemical Properties of Selected Analogues
| Compound ID | Substituent(s) | Melting Point (°C) | Rf Value | Yield (%) | Molecular Formula |
|---|---|---|---|---|---|
| 4e (Target Compound) | 3-Chlorophenyl | 187–189 | 0.32 | 80 | C₁₈H₁₅ClN₂O₄ |
| 4h | 3-Nitrophenyl | Not reported | Not reported | Not reported | C₁₈H₁₅N₃O₆ |
| 4i | 4-Methoxy-3-nitrophenyl | 216–218 | 0.26 | 89 | C₁₉H₁₇N₃O₇ |
| 4c | 3-Fluorophenyl | 202–204 | 0.24 | 76 | C₁₈H₁₅FN₂O₄ |
| 3g (Guaiazulene-based) | Guaiazulen-1-yl, 3,4,5-trimethoxyphenyl | 221–223 | Not applicable | Not reported | C₃₀H₃₂O₆ |
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro-substituted derivatives (e.g., 4h ) exhibit higher polarity (lower Rf) and enhanced biological activity due to stronger enzyme interactions.
- Halogen Effects : The chloro group in 4e provides moderate polarity and stability, reflected in its intermediate Rf value (0.32) compared to fluorophenyl (4c , Rf = 0.24) and methoxy-nitro derivatives (4i , Rf = 0.26).
- Melting Points : Derivatives with bulky substituents (e.g., guaiazulene in 3g ) show higher melting points (>220°C), likely due to increased molecular rigidity.
Table 2: Tyrosinase Inhibition Profiles
| Compound ID | Substituent | Inhibition Mode | IC₅₀ (μM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|---|
| 4h | 3-Nitrophenyl | Uncompetitive | <5 | -9.2 (docking simulation) |
| 4e | 3-Chlorophenyl | Not reported | Not tested | -8.5 (predicted) |
| 4i | 4-Methoxy-3-nitrophenyl | Not reported | Not tested | -8.9 (predicted) |
Key Findings :
- Uncompetitive Inhibition : 4h binds to the enzyme-substrate complex, reducing tyrosinase activity at low substrate concentrations (L-DOPA, 0.5–1.5 mM).
- Chlorophenyl vs. Nitrophenyl : The nitro group in 4h enhances binding affinity (ΔG = -9.2 kcal/mol) compared to 4e (predicted ΔG = -8.5 kcal/mol), likely due to stronger hydrogen bonding and π-π stacking with tyrosinase residues.
- Therapeutic Potential: 4h is highlighted as the most potent candidate for hyperpigmentation control, while 4e serves as a lead for further optimization.
Biological Activity
The compound 2-[(3-chlorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic molecule that has attracted significant attention in medicinal chemistry and biological research. Its unique structural features, including a pyran ring, a pyridine moiety, and a chlorophenyl group, suggest potential applications in drug development and biological pathway studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 358.8 g/mol. The IUPAC name reflects its complex structure, which includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | FKTCXJWZZOIZTK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action typically involves:
- Binding Interactions : The compound can form hydrogen bonds and hydrophobic interactions with target biomolecules.
- Modulation of Biological Pathways : By binding to specific targets, it can influence various cellular pathways, potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Antitumor Potential : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including the inhibition of key signaling pathways involved in cancer progression.
- Biofilm Inhibition : Recent studies have highlighted its potential as a biofilm inhibitor against drug-resistant bacteria, particularly Pseudomonas aeruginosa. This activity is likely mediated through the inhibition of the PQS (Pseudomonas Quorum Sensing) pathway, which regulates biofilm formation and virulence factor production .
Study on Biofilm Inhibition
A study synthesized various derivatives related to the pyranone structure and assessed their biofilm inhibitory activity against Pseudomonas aeruginosa. One derivative showed significant inhibition at low concentrations (2.5 μM), indicating that modifications in the structure could enhance bioactivity .
Antitumor Activity Investigation
Another investigation focused on evaluating the antitumor potential of similar pyranone derivatives. These compounds demonstrated inhibitory effects on cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival.
Comparison with Related Compounds
The biological activity of this compound can be compared with other pyridine and chlorophenyl derivatives known for their pharmacological properties:
| Compound Type | Example Compound | Notable Activity |
|---|---|---|
| Pyridine Derivatives | Nicotinamide | Antioxidant, anti-inflammatory |
| Chlorophenyl Derivatives | Chloramphenicol | Antibiotic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
